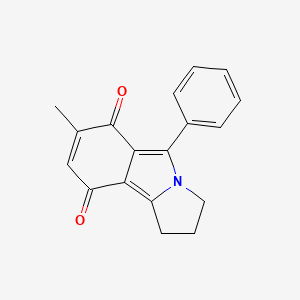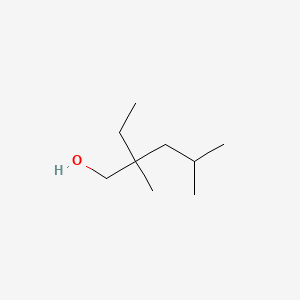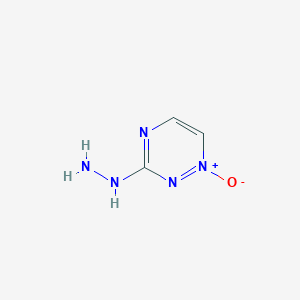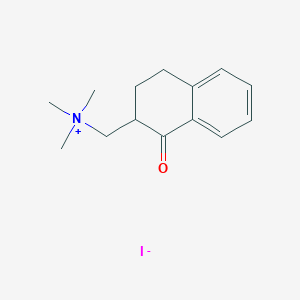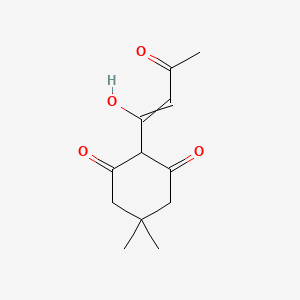
6-amino-1H-pyrimidin-2-one;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-1H-pyrimidin-2-one;phosphoric acid is a compound that combines a pyrimidine derivative with phosphoric acid Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1H-pyrimidin-2-one typically involves the reaction of chalcone with thiourea and guanidine hydrochloride in the presence of sodium hydroxide. This reaction forms 4,6-disubstituted pyrimidin-2-thiol and 2-amino-4,6-disubstituted pyrimidines . Another method involves the multicomponent synthesis using aryl aldehydes, 6-amino-1,3-dimethyluracil, barbituric acid, or thiobarbituric acid with urea or thiourea .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
6-amino-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine or bromine). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
6-amino-1H-pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 6-amino-1H-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with nucleic acid synthesis. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidine derivatives such as uracil, thymine, and cytosine. These compounds share the pyrimidine ring structure but differ in their functional groups and biological activities .
Uniqueness
6-amino-1H-pyrimidin-2-one is unique due to its specific combination of an amino group and a phosphoric acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
72758-51-1 |
|---|---|
Fórmula molecular |
C4H8N3O5P |
Peso molecular |
209.10 g/mol |
Nombre IUPAC |
6-amino-1H-pyrimidin-2-one;phosphoric acid |
InChI |
InChI=1S/C4H5N3O.H3O4P/c5-3-1-2-6-4(8)7-3;1-5(2,3)4/h1-2H,(H3,5,6,7,8);(H3,1,2,3,4) |
Clave InChI |
OOKXEDHEZNSTSC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=O)N=C1)N.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate](/img/structure/B14468098.png)

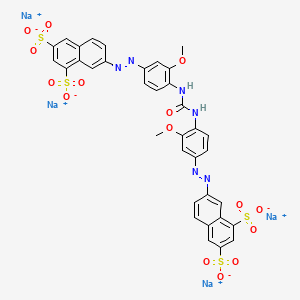
![2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14468110.png)
